(R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate
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Overview
Description
®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate is an organic compound with the molecular formula C10H22O3Si. It is a silyl ether derivative of propanoic acid, commonly used in organic synthesis as a protecting group for alcohols. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate typically involves the reaction of ®-2-hydroxypropanoic acid methyl ester with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting product is then purified by column chromatography .
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions include:
Oxidation: ®-2-((tert-butyldimethylsilyl)oxy)propanoic acid.
Reduction: ®-2-((tert-butyldimethylsilyl)oxy)propanol.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and the study of metabolic pathways.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate involves the protection of hydroxyl groups in organic molecules. The tert-butyldimethylsilyl group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-((tert-butyldimethylsilyl)oxy)propanoate
- Methyl ®-2-((tert-butyldimethylsilyloxy)propanoate
- Methyl (2R)-2-((tert-butyldimethylsilyloxy)propanoate
- Methyl ®-2-((tert-butyldimethylsilyl)oxy)propionate
Uniqueness
®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for alcohols in complex synthetic sequences, where other protecting groups might fail or require harsher conditions for removal .
Properties
IUPAC Name |
methyl (2R)-2-[tert-butyl(dimethyl)silyl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-8(9(11)12-5)13-14(6,7)10(2,3)4/h8H,1-7H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJFLQWCBDRGFD-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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